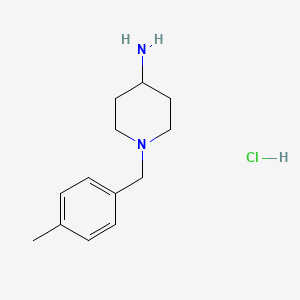

1-(4-Methylbenzyl)piperidin-4-amine hydrochloride

Description

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-11-2-4-12(5-3-11)10-15-8-6-13(14)7-9-15;/h2-5,13H,6-10,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPWMLHHYYVKCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC(CC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methylbenzyl)piperidin-4-amine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with piperidin-4-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with electrophilic reagents. Key examples include:

-

Mechanism : Deprotonation of the amine with a strong base (e.g., n-BuLi) generates a nucleophilic species, which attacks alkyl halides via an Sₙ2 pathway .

Acylation Reactions

The amine reacts with acylating agents to form stable amides:

-

Key Insight : Acylation is facilitated by non-polar solvents and mild bases (e.g., Et₃N) to neutralize HCl byproducts .

Reductive Amination

The amine participates in reductive amination with ketones or aldehydes:

-

Optimization : Titanium tetraisopropoxide (Ti(OEt)₄) enhances imine formation efficiency in reductive amination .

Multicomponent Reactions (MCRs)

The amine serves as a building block in Ugi-4-component reactions (Ugi-4CR):

| Components | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Piperidone, tert-butyl isocyanide, 4-methylbenzylamine, Boc-protected amino acid | MeOH, rt, 72h | 1,4,4-Trisubstituted piperidine derivative | 65–80% |

-

Application : These MCRs generate structurally diverse libraries for drug discovery, particularly in antiviral research .

Salt Formation and Acid-Base Reactions

The hydrochloride salt exhibits pH-dependent solubility:

-

Deprotonation : Treatment with NaOH (pH > 10) liberates the free base, which is extractable into organic solvents (e.g., EtOAc) .

-

Reprotonation : Exposure to HCl gas in Et₂O regenerates the water-soluble hydrochloride salt .

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

Scientific Research Applications

Chemical Properties and Structure

1-(4-Methylbenzyl)piperidin-4-amine hydrochloride is characterized by its piperidine ring structure, which is pivotal in many pharmacological activities. The compound's molecular formula is C13H18ClN, and it features a piperidine core substituted with a 4-methylbenzyl group. This structural configuration contributes to its biological activity and interaction with various receptors.

Antidepressant Activity

Research indicates that piperidine derivatives, including 1-(4-Methylbenzyl)piperidin-4-amine hydrochloride, exhibit antidepressant properties. A study demonstrated that compounds with similar structures could modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are crucial for mood regulation .

Antiviral Properties

Recent investigations have identified piperidine derivatives as potential antiviral agents. Specifically, studies have shown that certain piperidine compounds can inhibit viral replication in vitro. For instance, 1-(4-Methylbenzyl)piperidin-4-amine hydrochloride was evaluated for its activity against influenza viruses, demonstrating promising results in reducing viral load .

Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has been explored extensively. Compounds similar to 1-(4-Methylbenzyl)piperidin-4-amine hydrochloride have shown efficacy in protecting neuronal cells from apoptosis induced by oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Activity

Piperidine derivatives are also recognized for their anti-inflammatory effects. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of disease .

Table 1: Summary of Biological Activities of Piperidine Derivatives

Case Study 1: Antidepressant Effects

A study conducted on a series of piperidine derivatives, including 1-(4-Methylbenzyl)piperidin-4-amine hydrochloride, highlighted their ability to improve depressive-like behavior in animal models. The research involved administering varying doses and assessing changes in behavior using established tests like the forced swim test and tail suspension test .

Case Study 2: Antiviral Activity Against Influenza

In vitro assays demonstrated that 1-(4-Methylbenzyl)piperidin-4-amine hydrochloride inhibited the replication of influenza A virus. The compound's mechanism was linked to interference with viral entry into host cells, making it a candidate for further development as an antiviral agent .

Case Study 3: Neuroprotection in Alzheimer's Disease Models

Research involving the administration of piperidine derivatives to Alzheimer's disease models showed significant neuroprotective effects. The compounds reduced amyloid-beta aggregation and improved cognitive function in treated animals compared to controls .

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen-Substituted Benzyl Analogs

Key Differences :

Heterocyclic and Nitro-Substituted Analogs

Key Differences :

Positional Isomers and Functional Group Variations

Key Differences :

Biological Activity

1-(4-Methylbenzyl)piperidin-4-amine hydrochloride is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methylbenzyl group, which enhances its lipophilicity and possibly its bioactivity. The hydrochloride salt form increases solubility in aqueous environments, facilitating its use in biological assays.

Research indicates that compounds with piperidine structures often exhibit diverse biological activities, including:

- Antibacterial Activity : Piperidine derivatives have shown promising results against various bacterial strains. For instance, modifications in the piperidine ring can significantly affect antibacterial potency, with certain substitutions leading to enhanced activity against Gram-positive and Gram-negative bacteria .

- Anticancer Effects : The compound's ability to interact with cellular pathways has been studied extensively. Piperidine derivatives have been linked to anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

- Neuropharmacological Effects : The compound may act as a selective serotonin receptor antagonist, influencing neurotransmitter systems involved in mood regulation and anxiety .

Antibacterial Activity

A series of studies have evaluated the antibacterial efficacy of 1-(4-Methylbenzyl)piperidin-4-amine hydrochloride. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Salmonella typhi | 0.015 |

| Bacillus subtilis | 0.020 |

These results indicate that the compound exhibits strong antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of the compound has been assessed through various in vitro assays. Notably, it demonstrated cytotoxic effects on human cancer cell lines, with an IC50 value indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

Case Studies

- Study on Antibacterial Efficacy : A study conducted by Li et al. (2014) demonstrated that piperidine derivatives, including our compound of interest, were effective against resistant strains of bacteria, highlighting their potential role in addressing antibiotic resistance issues .

- Exploration of Neuropharmacological Effects : Research by Nithiya et al. (2011) explored the effects of piperidine derivatives on serotonin receptors, revealing their potential as anxiolytic agents due to their receptor modulation capabilities .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methylbenzyl)piperidin-4-amine hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via alkylation of piperidin-4-amine with 4-methylbenzyl halides under basic conditions, followed by HCl salt formation. Key steps include optimizing reaction time, temperature, and stoichiometry. For example, HCl gas treatment in solid-phase deprotection (as shown for analogous piperidine derivatives) achieves high yields (~98%) by removing Boc protecting groups . Side reactions, such as over-alkylation or ring-opening, can be mitigated by controlling pH and using inert atmospheres .

Q. How can the purity and structural identity of this compound be confirmed experimentally?

Analytical methods include:

- HPLC : To assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

- NMR : H and C NMR confirm the benzyl and piperidine moieties (e.g., δ 2.3 ppm for methylbenzyl protons, δ 3.1–3.5 ppm for piperidine NH) .

- Mass Spectrometry : ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 235.2 for the free base) .

Q. What are the critical stability considerations for this compound under laboratory storage conditions?

Stability is pH- and temperature-dependent. Store at 2–8°C in airtight containers to prevent hydrolysis. Degradation products (e.g., free amine or oxidized benzyl groups) can form at >40°C or in humid environments. Accelerated stability studies (40°C/75% RH for 4 weeks) are recommended to assess shelf life .

Advanced Research Questions

Q. How does 1-(4-Methylbenzyl)piperidin-4-amine hydrochloride interact with biological targets, and what assays validate its activity?

Piperidine derivatives often target GPCRs or enzymes like monoamine oxidases. For example:

Q. What strategies resolve enantiomeric impurities in the synthesis of this compound, and how are they characterized?

Chiral resolution methods include:

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

In silico tools (e.g., SwissADME, Molecular Dynamics simulations) estimate:

- LogP : ~2.1 (moderate lipophilicity).

- Blood-Brain Barrier Penetration : Predicted CNS activity due to piperidine’s tertiary amine.

- Metabolic Sites : CYP3A4-mediated N-dealkylation of the benzyl group is a likely major pathway .

Q. What spectral techniques differentiate this compound from structurally similar analogs (e.g., 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride)?

Key distinctions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.